

Introduction: The Significance of Crystal Structure in Drug Development

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: *Methyl 4-(butylamino)-4-oxo-2-butenate*

Cat. No.: *B281904*

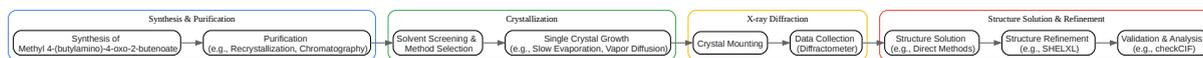
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The three-dimensional arrangement of atoms in a crystalline solid, known as its crystal structure, is a fundamental property that dictates many of the bulk characteristics of a material. [1] For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount as it influences critical physicochemical properties. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating the precise atomic arrangement within a crystal lattice, providing invaluable information on molecular conformation, intermolecular interactions, and packing efficiency.[1]

Methyl 4-(butylamino)-4-oxo-2-butenate belongs to the class of α,β -unsaturated amides, a scaffold present in numerous biologically active molecules. Its solid-state structure, particularly the planarity of the butenoate chain, the conformation of the butyl group, and the hydrogen bonding network, will significantly impact its material properties.

Experimental Rationale and Workflow

The determination of a crystal structure is a multi-step process that begins with the synthesis of high-purity material and culminates in the refinement of the crystallographic model. The general workflow for obtaining and analyzing a single crystal X-ray structure is depicted below.



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Figure 1: A generalized workflow for single-crystal X-ray crystallography, from material synthesis to final structural analysis.

Comparative Analysis of Structurally Related Molecules

While the specific crystal structure of **Methyl 4-(butylamino)-4-oxo-2-butenate** is not publicly available, we can infer its likely structural characteristics by examining closely related N-substituted maleamic acids. These molecules share the core NH-CO-CH=CH-COOR or NH-CO-CH=CH-COOH functionality.

Molecular Conformation: The Amide and Butenoate Moieties

A key feature of amides is the planarity of the N-C=O group due to resonance, which imparts a partial double bond character to the C-N bond.[2] However, steric hindrance from bulky substituents can lead to a twisted amide bond.[2] In the case of **Methyl 4-(butylamino)-4-oxo-2-butenate**, the butyl group is not exceptionally bulky, suggesting that the amide bond is likely to be largely planar.

The butenoate chain in maleamic acid derivatives typically adopts a cis configuration around the C=C double bond.[3] A significant conformational variable is the orientation of the carboxylic acid group, which can be either syn or anti.[3] This conformation is often dictated by the presence or absence of an intramolecular hydrogen bond between the carboxylic acid proton and the amide carbonyl oxygen.

For instance, in N-(2-methylphenyl)maleamic acid, an intramolecular O-H...O hydrogen bond stabilizes an anti conformation of the carboxylic acid group relative to the C=C bond.[4] Conversely, N-[2-(Trifluoromethyl)phenyl]maleamic acid exhibits a syn conformation, which precludes the formation of this intramolecular hydrogen bond and instead favors the formation of intermolecular hydrogen-bonded dimers.[3]



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Figure 2: Comparison of syn and anti conformations in maleamic acid derivatives, influencing their hydrogen bonding patterns. (Note: Images are illustrative placeholders).

For **Methyl 4-(butylamino)-4-oxo-2-butenoate**, the absence of the acidic proton of a carboxylic acid group means that intramolecular hydrogen bonding of this type is not possible. Therefore, the conformation will be primarily determined by steric interactions and crystal packing forces.

Crystal Packing and Intermolecular Interactions

The crystal packing of N-substituted maleamic acids is predominantly governed by hydrogen bonding. Common motifs include:

- N-H...O Hydrogen Bonds: The amide N-H group is a reliable hydrogen bond donor, typically interacting with a carbonyl oxygen of an adjacent molecule. This can lead to the formation of chains or more complex networks.[4]
- O-H...O Hydrogen Bonds: In the case of maleamic acids, the carboxylic acid groups often form dimeric structures through pairs of O-H...O hydrogen bonds.[3]
- π - π Stacking: Aromatic rings on the N-substituent can engage in π - π stacking interactions, further stabilizing the crystal lattice.[4]

In N-(substituted-phenyl)maleamic acids, the interplay of these interactions leads to varied packing arrangements. For example, N-(2-methylphenyl)maleamic acid forms zigzag chains linked by N-H...O hydrogen bonds, which are further connected into sheets by weak π - π interactions.[4] In contrast, N-(3,5-Dichlorophenyl)maleamic acid features an asymmetric unit with four independent molecules linked by N-H...O hydrogen bonds into a more complex network.[5]

For **Methyl 4-(butylamino)-4-oxo-2-butenoate**, the primary hydrogen bonding interaction will be the N-H...O bond from the amide group. The carbonyl oxygen of the ester or the amide could act as the hydrogen bond acceptor. The flexible butyl chain will likely adopt a conformation that optimizes van der Waals interactions within the crystal lattice.

Tabulated Crystallographic Data of Related Compounds

The following table summarizes key crystallographic parameters for a selection of N-substituted maleamic acids, providing a basis for comparison.

Compound	CSD Refcode	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Key Hydrogen Bonding Motif(s)
N-(2-methylphenyl)maleamic acid	GOWDA01	P2 ₁ /c	7.3942(3)	11.5898(4)	12.9903(3)	114.534(2)	Intramolecular O-H...O; Intermolecular N-H...O chains
N-[2-(Trifluoromethyl)phenyl]maleamic acid	XAZQOO	P2 ₁ /c	10.386(1)	9.883(1)	11.234(1)	112.55(1)	Intermolecular O-H...O dimers; N-H...O interactions
N-(4-Acetylphenyl)maleamic acid	LYNCH01	P2 ₁ /c	10.835(2)	5.105(1)	19.957(4)	96.65(3)	Intramolecular O-H...O; Intermolecular N-H...O
N-(3,5-Dichlorophenyl)maleamic acid	GOWDA02	P-1	8.1378(1)	16.5293(3)	17.4170(3)	103.450(2)	Intramolecular O-H...O; Intermolecular N-H...O network

N-(Carboxy methyl) maleamic acid	MALGLY 01	P2 ₁ /c	8.432(1)	10.021(1)	8.567(1)	103.45(1)	Two intramolecular H-bonds
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Data sourced from the Cambridge Structural Database (CSD).[6][7]

Predicted Structural Features of Methyl 4-(butylamino)-4-oxo-2-butenoate

Based on the comparative analysis of related structures, we can predict the following structural features for **Methyl 4-(butylamino)-4-oxo-2-butenoate**:

- **Amide Bond:** A largely planar amide bond is expected, with a possible slight twist depending on the crystal packing environment.
- **Butenoate Chain:** A cis configuration around the C=C double bond is highly probable.
- **Butyl Chain:** The butyl group will likely be in an extended conformation to minimize steric strain, though some degree of conformational disorder is possible.
- **Hydrogen Bonding:** The primary intermolecular interaction will be N-H...O hydrogen bonds, likely forming chains or dimeric structures. The acceptor could be either the amide or the ester carbonyl oxygen.
- **Crystal Packing:** The overall crystal packing will be a balance between optimizing hydrogen bonding and van der Waals interactions of the butyl chains and the butenoate backbone.

Conclusion

While the definitive crystal structure of **Methyl 4-(butylamino)-4-oxo-2-butenoate** awaits experimental determination, a comparative analysis of structurally related N-substituted maleamic acids provides valuable insights into its likely solid-state conformation and intermolecular interactions. The principles of amide planarity, hydrogen bonding preferences, and steric avoidance observed in these analogues serve as a strong foundation for predicting

the behavior of the title compound. Such predictive analysis is a crucial tool in modern drug development, enabling a more rational approach to formulation and solid-form screening.

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- To cite this document: BenchChem. [Introduction: The Significance of Crystal Structure in Drug Development]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b281904#x-ray-crystallography-of-methyl-4-butylamino-4-oxo-2-butenolate\]](https://www.benchchem.com/product/b281904#x-ray-crystallography-of-methyl-4-butylamino-4-oxo-2-butenolate)

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